molecular formula C10H11NO3 B2569030 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 161176-99-4

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2569030
CAS No.: 161176-99-4
M. Wt: 193.202
InChI Key: SELSMKTXYUHOMK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex heterocyclic structure and substitution pattern. According to chemical databases, the compound is formally designated as 4-(2-hydroxyethyl)-1,4-benzoxazin-3-one, which follows the International Union of Pure and Applied Chemistry conventions for numbering heterocyclic systems. The structural interpretation reveals a benzoxazinone core framework consisting of a fused benzene ring and a six-membered oxazinone heterocycle.

The benzoxazine structure features a fused benzene and oxazine ring system, creating a bicyclic framework that serves as the foundation for this compound. The hydroxyethyl substituent is positioned at the 2-position of the oxazinone ring, contributing to the compound's distinctive properties. This positioning is critical for understanding the molecule's reactivity patterns and potential for chemical transformations.

The structural arrangement includes several key functional groups that define the compound's chemical behavior. The carbonyl group at position 3 of the oxazinone ring provides a site for nucleophilic attack and participates in various chemical transformations. The heterocyclic nitrogen influences the compound's basicity and coordination properties, while the hydroxyethyl substituent enhances hydrophilicity compared to unsubstituted benzoxazinone derivatives.

Molecular Formula and Structural Isomer Considerations

The molecular formula for this compound is established as C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 grams per mole. This formula reflects the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in the characteristic benzoxazinone framework with the hydroxyethyl substitution.

The structural formula reveals important considerations regarding potential isomerism within this compound class. The specific positioning of the hydroxyethyl group creates distinct constitutional isomers when compared to related benzoxazinone derivatives. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C1C(CCO)OC2=CC=CC=C2N1, which unambiguously defines the connectivity pattern.

Stereochemical considerations arise from the presence of the 2-position carbon bearing the hydroxyethyl substituent, though the compound as typically synthesized does not exhibit significant stereoisomerism due to the planar nature of the heterocyclic system. However, conformational isomerism may occur due to rotation around the carbon-carbon bond linking the hydroxyl group to the ethyl chain.

The molecular geometry influences the compound's physical and chemical properties significantly. The fused ring system provides rigidity to the molecular framework, while the flexible hydroxyethyl chain allows for conformational variations that can affect intermolecular interactions and solubility characteristics.

Molecular Parameter Value Units
Molecular Formula C₁₀H₁₁NO₃ -
Molecular Weight 193.20 grams per mole
Carbon Atoms 10 count
Hydrogen Atoms 11 count
Nitrogen Atoms 1 count
Oxygen Atoms 3 count

Properties

IUPAC Name

2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-5-9-10(13)11-7-3-1-2-4-8(7)14-9/h1-4,9,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELSMKTXYUHOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate, which results in the formation of the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-(2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

Pharmacological Applications

The benzoxazinone scaffold, which includes 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one, has been extensively studied for its biological activities. Various derivatives of this compound have demonstrated significant pharmacological properties.

Antimicrobial Activity

Research has shown that benzoxazinone derivatives exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of various benzoxazinones that were evaluated against different bacterial strains, showing promising antibacterial activity . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

Another area of interest is the anticancer potential of these compounds. Several studies have reported that derivatives of this compound possess antiproliferative effects against various cancer cell lines. The structural modifications around the benzoxazinone core significantly influence their cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Effects

Benzoxazinones have also been investigated for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives can be achieved through various methods, including:

  • Condensation Reactions : Utilizing 2-amino phenols with chloroacetyl chloride in the presence of bases such as potassium carbonate yields high purity products .
  • One-Pot Syntheses : Innovative synthetic strategies have been developed that allow for efficient one-pot reactions, minimizing the need for extensive purification steps .

These synthetic approaches not only enhance yield but also allow for structural variations that can optimize biological activity.

Material Science Applications

In addition to their biological significance, benzoxazinones are being explored for their material properties.

Polymer Chemistry

Benzoxazinones can act as monomers in polymerization processes, leading to the development of novel polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve material performance in various applications .

Coatings and Adhesives

The unique chemical structure of benzoxazinones contributes to their utility in coatings and adhesives, providing improved adhesion and resistance to environmental degradation .

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of this compound:

StudyFocusFindings
Bollu et al. (2022)Synthesis and Antimicrobial ActivityReported various derivatives with significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
Spinks et al. (2020)Anticancer ActivityDemonstrated that specific modifications to the benzoxazinone structure enhanced cytotoxicity against breast cancer cell lines .
Feng et al. (2020)Polymer ApplicationsDeveloped a method for incorporating benzoxazinones into polymer formulations, improving thermal properties .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Hydroxy-Substituted Benzoxazinones

Examples :

  • DIBOA (2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) :
    These naturally occurring compounds are defense metabolites in plants like corn. DIMBOA exhibits phytotoxic and antifungal activity due to its hydroxyl and methoxy groups, which facilitate redox reactions and enzyme inhibition . In contrast, the hydroxyethyl group in the target compound may offer improved solubility but reduced redox reactivity.

Key Differences :

  • Substituent Position : DIBOA/DIMBOA have hydroxyl groups at positions 2 and 4, while the target compound has a hydroxyethyl group only at position 2.
  • Bioactivity: DIMBOA degrades into toxic benzoxazolinones, whereas the hydroxyethyl derivative’s stability may limit such decomposition .

Alkyl-Substituted Benzoxazinones

Examples :

  • 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones: Alkyl chains (e.g., methyl, ethyl) at position 2 enhance lipophilicity. For instance, a 2-methyl derivative showed 72% inhibition against Phytophthora cactorum at 20 mg/L .

Key Differences :

  • Functional Groups : Hydroxyethyl provides a hydrogen-bonding site absent in simple alkyl derivatives.
  • Activity Spectrum : Alkyl derivatives are more effective against fungi, while hydroxyethyl variants may target bacteria due to hydrophilic interactions .

Halogenated and Sulfonyl Derivatives

Examples :

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one :
    Chlorine at position 6 increases electrophilicity, enhancing antifungal activity. The crystal structure reveals intermolecular N-H⋯O hydrogen bonding, critical for stabilizing active conformations .

Key Differences :

  • Electronic Effects : Chlorine and sulfonyl groups increase reactivity, whereas hydroxyethyl is electron-donating.
  • Target Specificity : Halogenated derivatives are more potent against fungi, while sulfonyl variants are explored as drug precursors .

Glucosylated Benzoxazinones

Examples :

  • (2R)-2-O-β-D-Glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one: Glucosylation improves bioavailability in plants. These derivatives are less toxic until enzymatic hydrolysis releases the active aglycone .

Key Differences :

  • Solubility vs. Activity : Glucosides are water-soluble but require metabolic activation, whereas the hydroxyethyl derivative may act directly.

Hybrid Heterocyclic Derivatives

Examples :

Key Differences :

  • Structural Complexity : Hybrids combine multiple pharmacophores, whereas the hydroxyethyl variant is simpler but easier to synthesize.

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Name Substituents Key Bioactivity Reference
2-(2-Hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one 2-(HOCH2CH2-) Potential broad-spectrum antimicrobial
DIMBOA 2,4-di-OH, 7-OCH3 Phytotoxic, antifungal
6-Chloro derivative 6-Cl 72% antifungal inhibition at 20 mg/L
6-(Ethylsulfonyl) derivative 6-SO2C2H5 Drug synthesis intermediate
Pyrazole hybrid 6-(4-phenyl-pyrazole) COX-2 inhibition

Biological Activity

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₅NO₅S
  • CAS Number : 1092935-95-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino phenol with chloroacetyl chloride, followed by various modifications including alkylation and substitution reactions. The synthesis process can be summarized as follows:

  • O-Alkylation : The initial step involves O-alkylation of 2-nitrophenols.
  • Reductive Cyclization : This is followed by catalytic reductive cyclization to form the benzoxazinone core.
  • Characterization : The final products are characterized using spectroscopic methods such as NMR and mass spectrometry .

Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antifungal properties. Specifically, this compound has been tested against various phytopathogenic fungi:

  • Tested Fungi :
    • Botrytis cinerea
    • Phytophthora cactorum
    • Rhizoctonia solani
    • Fusarium culmorum
    • Fusarium oxysporum

The compound showed moderate to good antifungal activity at concentrations around 200 mg/L, effectively inhibiting mycelial growth in several tested strains .

Antimicrobial Activity

In addition to antifungal properties, benzoxazinones have been evaluated for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanisms of action are believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Case Study 1: Agricultural Applications

In agricultural settings, the use of benzoxazinones has been explored for their potential as natural fungicides. A study highlighted that compounds derived from benzoxazinones significantly reduced fungal infections in crops, suggesting their application as biopesticides. The effectiveness was notably higher when applied at early growth stages of plants .

Case Study 2: Medicinal Applications

Another area of interest is the medicinal application of benzoxazinones. Research has indicated that these compounds possess anti-inflammatory and analgesic properties, making them candidates for drug development in pain management therapies .

Data Table

Biological ActivityTested ConcentrationResult
Antifungal200 mg/LComplete inhibition
AntimicrobialVariesModerate inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives?

The synthesis of benzoxazinone derivatives typically involves cyclization reactions of substituted o-aminophenols with carbonyl-containing reagents. For example:

  • Shridhar et al. (1982) developed a general method using o-aminophenol derivatives and ethyl chloroacetate under basic conditions to form the benzoxazinone core .
  • Frechette et al. (1998) optimized the synthesis of 2-hydroxyethyl-substituted derivatives via nucleophilic substitution, employing reagents like ethylene carbonate or glycidol to introduce the hydroxyethyl group .
    Key steps include refluxing in aprotic solvents (e.g., DMF or THF) with catalysts like K₂CO₃. Purity is enhanced through recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structure of benzoxazin-3(4H)-one derivatives?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the hydroxyethyl group in 2-(2-hydroxyethyl) derivatives shows characteristic δ 3.6–4.5 ppm (CH₂) and δ 1.0–1.5 ppm (CH₃) signals .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to verify molecular ion peaks and fragmentation patterns. For example, 4-acetyl-2-ethyl derivatives exhibit a molecular ion at m/z 219 .
  • Infrared Spectroscopy (IR): Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and hydroxyl (O-H) absorption at ~3200–3500 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-(2-hydroxyethyl)-substituted benzoxazinones?

Yield optimization depends on:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) enhance cyclization efficiency. For example, 7-methoxy derivatives achieve >90% yield under mild conditions .
  • Catalyst Selection: K₂CO₃ or NaH in DMF increases reaction rates compared to weaker bases .
  • Temperature Control: Refluxing at 80–100°C minimizes side reactions, as seen in the synthesis of 2-ethyl-7-fluoro derivatives (95% yield) .
    Refer to Table 1 for comparative yields:
DerivativeYieldKey ConditionReference
4-Acetyl-2-ethyl97%K₂CO₃, DMF, 80°C
2-Ethyl-7-fluoro95%NaH, THF, 60°C
2-Ethyl-7-methyl80%K₂CO₃, DMF, 100°C

Q. What methodologies are employed to evaluate the antifungal activity of benzoxazin-3(4H)-one derivatives, and how do structural modifications influence efficacy?

  • In Vitro Assays: Disk diffusion or microdilution methods against fungi (e.g., Candida albicans) quantify minimum inhibitory concentrations (MICs). For example, 2-ethyl-7-fluoro derivatives show MICs of 16 µg/mL .
  • Structure-Activity Relationships (SAR):
    • Electron-Withdrawing Groups (EWGs): Fluoro or chloro substituents enhance antifungal potency by increasing electrophilicity .
    • Alkyl Chains: Longer chains (e.g., propyl) improve lipid membrane penetration but may reduce solubility .
  • Mechanistic Studies: Fluorescence microscopy reveals membrane disruption in treated fungal cells .

Q. How do researchers address discrepancies in spectral data when characterizing novel benzoxazinone derivatives?

Discrepancies between calculated and observed spectral data (e.g., NMR or elemental analysis) are resolved via:

  • Isotopic Labeling: Confirms peak assignments in complex splitting patterns .
  • DFT Calculations: Predict ¹³C NMR chemical shifts to validate experimental data .
  • Cross-Validation: Combine GC-MS, IR, and X-ray crystallography (where available) to resolve ambiguities, as demonstrated for 6-chloro derivatives .

Q. What strategies are recommended for analyzing the role of benzoxazinone derivatives in plant defense mechanisms against pathogens?

  • Quantitative Analysis: HPLC or LC-MS measures endogenous levels of benzoxazinones like DIMBOA in maize tissues under pathogen stress .
  • Gene Knockout Models: Silencing Bx genes in plants (e.g., Zea mays) to correlate benzoxazinone absence with increased susceptibility to pests .
  • Enzymatic Assays: β-Glucosidase activity assays confirm the release of bioactive aglycones from stored glucosides during herbivory .

Contradictions and Considerations:

  • Toxicity vs. Bioactivity: While DIMBOA acts as a natural pesticide in maize, its mutagenic potential in microbial assays (e.g., Salmonella mutagenicity test) necessitates careful handling in lab settings .
  • Antifungal vs. Phytotoxicity: High concentrations of synthetic derivatives may inhibit plant growth, requiring dose-response studies in whole-organism models .

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